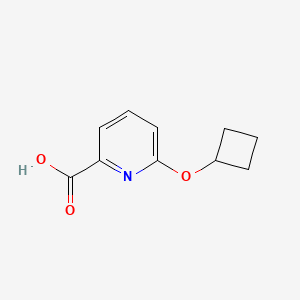

6-Cyclobutoxypyridine-2-carboxylic acid

Overview

Description

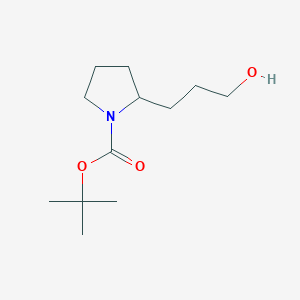

6-Cyclobutoxypyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1250298-25-9 . Its molecular formula is C10H11NO3 . The compound is used in various applications and is available from several suppliers .

Molecular Structure Analysis

The InChI code for 6-Cyclobutoxypyridine-2-carboxylic acid is 1S/C10H11NO3/c12-10(13)8-5-2-6-9(11-8)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) . This indicates the specific arrangement of atoms in the molecule and the bonds between them.Physical And Chemical Properties Analysis

6-Cyclobutoxypyridine-2-carboxylic acid has a molecular weight of 193.2 . It is typically stored at refrigerated temperatures . .Scientific Research Applications

Synthesis and Characterization in Chemistry

6-Cyclobutoxypyridine-2-carboxylic acid is utilized in the synthesis and characterization of various chemical compounds. For instance, it plays a role in the formation of oxidovanadium(IV) complexes, which are studied for their behavior in solid state and aqueous solutions, as well as their interaction with blood plasma proteins (Koleša-Dobravc et al., 2014). Additionally, this compound is involved in the creation of lanthanide-organic coordination polymeric networks, contributing to the development of novel lanthanide-organic frameworks (Liu et al., 2009).

Electrocatalytic Applications

Electrocatalysis is another area where 6-cyclobutoxypyridine-2-carboxylic acid finds application. An example is its use in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process carried out in ionic liquid, highlighting its role in innovative electrochemical procedures (Feng et al., 2010).

Molecular Structure Analysis

The compound is also significant in the study of molecular structures. Research involving infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid, a structurally related compound, provides insights into the gas-phase structure of these types of acids (van Stipdonk et al., 2014).

Ligand Synthesis for Lanthanide Complexation

In the field of ligand synthesis, 6-cyclobutoxypyridine-2-carboxylic acid is used for creating ligands suited for the complexation of lanthanide(III) cations. This is crucial for the development of compounds with potential applications in material science and biochemistry (Charbonnière et al., 2001).

Biomedical Research

In biomedical research, derivatives of this compound, like 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox), are investigated for their antioxidant potential and applications in magnetic-resonance imaging (MRI) (Yushkova et al., 2013).

Bioconversion in Pharmaceutical Synthesis

The compound's derivatives are also used in bioconversion processes, such as the preparation of 5-hydroxypyrazine-2-carboxylic acid, a building block for synthesizing new antituberculous agents (Wieser et al., 1997).

Crystal Structure Determination

Its role extends to crystal structure determination, as seen in studies involving compounds like 6-aminonicotinic acid hydrochloride, where the structure is analyzed through extensive hydrogen bonding studies (Giantsidis & Turnbull, 2000).

Catalysis and Solar Cell Research

6-Cyclobutoxypyridine-2-carboxylic acid is also important in catalysis, as evidenced by its use in the cis-dihydroxylation and epoxidation of alkenes, highlighting its efficiency in solar cell applications (de Boer et al., 2005).

Safety and Hazards

The safety data sheet for 6-Cyclobutoxypyridine-2-carboxylic acid suggests that it should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention may be required . It should be stored in a cool, well-ventilated place away from heat and open flames .

properties

IUPAC Name |

6-cyclobutyloxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)8-5-2-6-9(11-8)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNHYHSZMOETMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclobutoxypyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)ethyl]-2-methylalanine](/img/structure/B3093855.png)

![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)